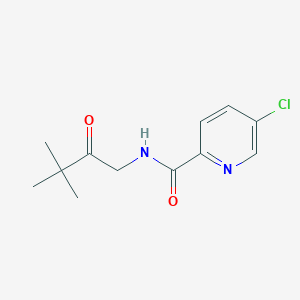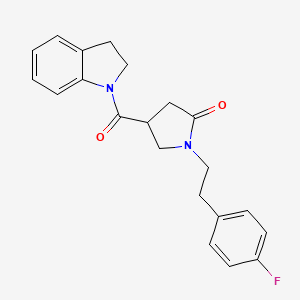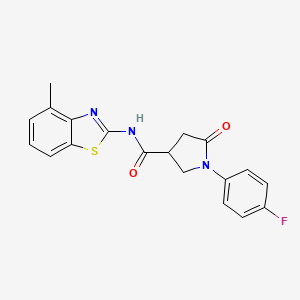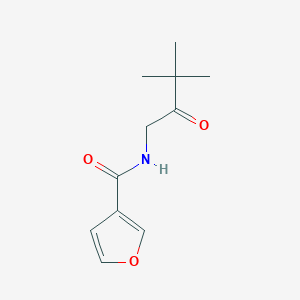
5-chloro-N-(3,3-dimethyl-2-oxobutyl)pyridine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-N-(3,3-dimethyl-2-oxobutyl)pyridine-2-carboxamide, also known as BAY 11-7082, is a chemical compound that has gained significant attention from the scientific community due to its potential therapeutic applications. BAY 11-7082 is a potent inhibitor of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation, cell proliferation, and apoptosis.
Mécanisme D'action
5-chloro-N-(3,3-dimethyl-2-oxobutyl)pyridine-2-carboxamide 11-7082 inhibits the activation of NF-κB by blocking the phosphorylation and degradation of inhibitor of kappa B (IκB), a protein that binds to NF-κB and prevents its translocation to the nucleus. By inhibiting NF-κB activation, this compound 11-7082 reduces the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules, and induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound 11-7082 has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and sensitize cancer cells to chemotherapy. It has also been shown to reduce inflammation and oxidative stress in animal models of inflammatory disorders. This compound 11-7082 has been shown to have neuroprotective effects, reducing neuronal damage and improving cognitive function in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
5-chloro-N-(3,3-dimethyl-2-oxobutyl)pyridine-2-carboxamide 11-7082 is a potent inhibitor of NF-κB, making it a valuable tool for studying the role of NF-κB in various biological processes. However, the use of this compound 11-7082 in lab experiments has some limitations. This compound 11-7082 is not a specific inhibitor of NF-κB and can also inhibit other signaling pathways. It can also have off-target effects on other proteins, leading to potential side effects.
Orientations Futures
Could include the development of more specific inhibitors of NF-κB, the investigation of the optimal dosage and administration route of 5-chloro-N-(3,3-dimethyl-2-oxobutyl)pyridine-2-carboxamide 11-7082, and the exploration of its potential use in combination with other therapies. Additionally, further research is needed to determine the long-term effects and potential side effects of this compound 11-7082.
Méthodes De Synthèse
The synthesis of 5-chloro-N-(3,3-dimethyl-2-oxobutyl)pyridine-2-carboxamide 11-7082 involves the reaction of 5-chloro-2-carboxypyridine with 3,3-dimethyl-2-oxobutanoyl chloride in the presence of triethylamine. The resulting product is then purified by column chromatography to obtain this compound 11-7082 in high yield and purity.
Applications De Recherche Scientifique
5-chloro-N-(3,3-dimethyl-2-oxobutyl)pyridine-2-carboxamide 11-7082 has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activation of NF-κB, which plays a crucial role in the pathogenesis of various diseases, including cancer, inflammatory disorders, and neurodegenerative diseases. This compound 11-7082 has been shown to induce apoptosis in cancer cells, inhibit tumor growth, and sensitize cancer cells to chemotherapy. It has also been shown to reduce inflammation in animal models of inflammatory disorders, such as rheumatoid arthritis and inflammatory bowel disease.
Propriétés
IUPAC Name |
5-chloro-N-(3,3-dimethyl-2-oxobutyl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O2/c1-12(2,3)10(16)7-15-11(17)9-5-4-8(13)6-14-9/h4-6H,7H2,1-3H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATINZWLSAIYPGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CNC(=O)C1=NC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2-Hydroxycyclohexyl)methylsulfamoyl]benzoic acid](/img/structure/B7595622.png)
![N-[(2-hydroxycyclohexyl)methyl]-2-phenoxypropanamide](/img/structure/B7595629.png)




![3-[(3-Fluoropyridine-4-carbonyl)-methylamino]-2-methylpropanoic acid](/img/structure/B7595699.png)
![1-[4-(1,3-Thiazol-2-yl)-1,3-thiazol-2-yl]cyclopentan-1-amine](/img/structure/B7595701.png)



![4-[[Cyclopropylmethylsulfonyl(methyl)amino]methyl]benzoic acid](/img/structure/B7595730.png)

